3-Bromo-2-fluoro-4-methoxyaniline
Overview
Description
3-Bromo-2-fluoro-4-methoxyaniline is an organic compound with the molecular formula C7H7BrFNO and a molecular weight of 220.04 g/mol . It is characterized by the presence of bromine, fluorine, and methoxy groups attached to an aniline ring. This compound is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2-fluoro-4-methoxyaniline typically involves multiple steps. One common method starts with p-nitrochlorobenzene as the initial raw material. The process includes three main reactions: bromination, etherification, and nitro-reduction .
Etherification: The addition of a methoxy group (-OCH3) to the aromatic ring.
Nitro-reduction: The reduction of the nitro group (-NO2) to an amino group (-NH2).
Industrial Production Methods
Industrial production methods for this compound involve similar steps but are optimized for large-scale synthesis. These methods often use catalysts and specific reaction conditions to increase yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-2-fluoro-4-methoxyaniline undergoes various chemical reactions, including:
Substitution Reactions: The bromine or fluorine atoms can be substituted with other functional groups.
Oxidation and Reduction: The amino group can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted anilines, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
3-Bromo-2-fluoro-4-methoxyaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and protein labeling.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Bromo-2-fluoro-4-methoxyaniline involves its interaction with specific molecular targets. The presence of bromine, fluorine, and methoxy groups allows it to participate in various biochemical pathways. For example, it can act as an inhibitor or activator of certain enzymes, affecting their activity and function .
Comparison with Similar Compounds
Similar Compounds
3-Bromo-4-fluoro-2-methoxyaniline: Similar structure but different positioning of the fluorine atom.
3-Fluoro-2-methoxyaniline: Lacks the bromine atom.
4-Bromo-2-methoxyaniline: Lacks the fluorine atom.
Uniqueness
3-Bromo-2-fluoro-4-methoxyaniline is unique due to the specific arrangement of its substituents, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various chemical syntheses and research applications.
Properties
IUPAC Name |
3-bromo-2-fluoro-4-methoxyaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrFNO/c1-11-5-3-2-4(10)7(9)6(5)8/h2-3H,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSADDMONOMGFHW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)N)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrFNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1824171-83-6 | |
Record name | 3-bromo-2-fluoro-4-methoxyaniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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